![molecular formula C18H14N2O4 B2439478 N-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)-5-feniloxazol-2-carboxamida CAS No. 955769-02-5](/img/structure/B2439478.png)

N-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)-5-feniloxazol-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

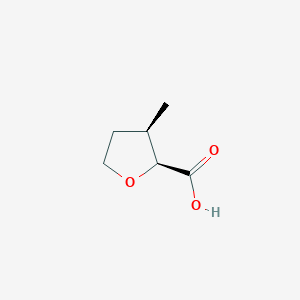

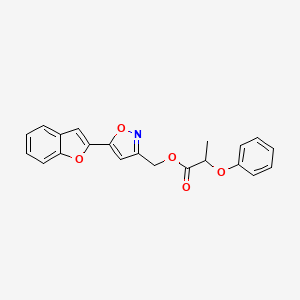

The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a phenyloxazole moiety, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the dioxin and phenyloxazole rings would likely contribute to the overall planarity of the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the dioxin ring, the phenyloxazole group, and the carboxamide group . These groups could participate in various chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxin and phenyloxazole rings could influence its solubility, stability, and reactivity .Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit carbonic anhydrase , a key enzyme involved in maintaining pH balance in the body and participating in various physiological processes.

Mode of Action

Compounds with similar structures have been reported to inhibit their targets by coordinating their anion with the cation of the target enzyme, resulting in a reduced output for a transition state required for activity .

Biochemical Pathways

Inhibition of carbonic anhydrase can affect a variety of physiological processes, including respiration, fluid secretion, and ph regulation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is its high selectivity for amyloid fibrils, which makes it a useful tool for studying these structures. N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is its low quantum yield, which can make it difficult to detect in some experiments. Additionally, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is not suitable for in vivo imaging due to its poor bioavailability and rapid clearance from the body.

Direcciones Futuras

There are several future directions for research on N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide. Another area of research is the modification of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide to improve its fluorescence properties, such as increasing its quantum yield or shifting its emission wavelength. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide and its potential applications in biomedical research.

Métodos De Síntesis

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide can be synthesized using a one-pot reaction of 2-hydroxybenzaldehyde, aniline, and malonic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form the dioxin and oxazole rings. The carboxamide group is introduced by reacting the product with chloroacetyl chloride in the presence of triethylamine. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

Aplicaciones Antivirales

El compuesto ha demostrado actividad antiviral en estudios preliminares. Los investigadores están investigando su potencial como un nuevo agente antiviral contra virus específicos. Se necesitan más estudios para dilucidar su mecanismo de acción y evaluar su eficacia contra diferentes cepas virales .

Propiedades Antibacterianas

Los experimentos in vitro sugieren que este compuesto posee propiedades antibacterianas. Puede inhibir el crecimiento de ciertas especies bacterianas, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos antibióticos. Los investigadores están explorando su efectividad contra bacterias resistentes a los medicamentos .

Potencial Antimigrañoso

Curiosamente, este compuesto ha sido investigado por su potencial en el manejo de migrañas. Aunque el mecanismo exacto aún no está claro, puede modular las vías neurotransmisoras involucradas en la patogénesis de la migraña. Los ensayos clínicos están en curso para evaluar su eficacia y seguridad .

Efectos Antidiuréticos

Los estudios han insinuado efectos antidiuréticos asociados con este compuesto. Podría afectar el equilibrio hídrico y la función renal, lo que lo hace relevante para afecciones relacionadas con la regulación de líquidos. Los investigadores están interesados en comprender su modo de acción preciso y sus implicaciones clínicas .

Reacciones de Síntesis Orgánica

Más allá de sus aplicaciones biológicas, este compuesto encuentra utilidad en reacciones de síntesis orgánica. Sirve como bloque de construcción para dendrímeros, que son macromoléculas altamente ramificadas con diversas aplicaciones en ciencia de materiales, administración de fármacos y catálisis .

Ligandos para Reacciones Asimétricas

Como ligandos, este compuesto participa en la catálisis asimétrica. Mejora la enantioselectividad de ciertas reacciones químicas, lo que lo hace valioso en la química sintética. Los investigadores continúan explorando su papel en la promoción de transformaciones quirales .

Fabricación de OLED

Investigaciones recientes han relacionado este compuesto con diodos orgánicos emisores de luz (OLED) azul profundo. Sus propiedades electrónicas únicas contribuyen a una emisión de luz eficiente, lo que lo convierte en un componente prometedor para las tecnologías de visualización de próxima generación .

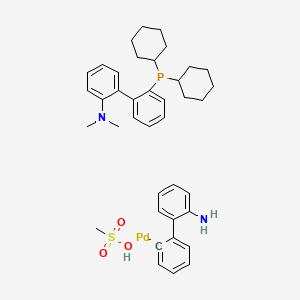

Formación de Enlaces C–O Arilo Catalizada por Pd

En el ámbito de la síntesis orgánica, este compuesto juega un papel crucial en la formación de enlaces C–O arilo intramoleculares asimétricos catalizada por Pd. Los estudios de teoría funcional de la densidad han arrojado luz sobre el origen de su enantioselectividad, proporcionando información valiosa para los químicos sintéticos .

En resumen, la N-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)-5-feniloxazol-2-carboxamida es un compuesto multifacético con diversas aplicaciones en varios dominios científicos. Su estructura y propiedades únicas continúan inspirando investigación innovadora y prometen futuros descubrimientos. 🌟

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide has been found to interact with various enzymes and proteins .

Cellular Effects

The effects of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide on cells are diverse and complex . It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide have been observed to change over time . Studies have reported on the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide within cells and tissues are complex processes . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-17(18-19-11-16(24-18)12-4-2-1-3-5-12)20-13-6-7-14-15(10-13)23-9-8-22-14/h1-7,10-11H,8-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIGHJOJMRPHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2439398.png)

![3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B2439404.png)

![N-(4-chlorobenzyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439410.png)